2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
The compound 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone features a piperazine core linked to a 4-methoxybenzothiazole moiety and a 4-fluorophenyl-substituted ethanone group. Its structure combines three pharmacologically relevant elements:
- 4-Methoxybenzo[d]thiazole: A heterocyclic scaffold known for anticancer and antimicrobial activity due to its planar aromatic system and hydrogen-bonding capacity .
- Piperazine: Enhances solubility and serves as a flexible spacer for interacting with biological targets .
- 4-Fluorophenyl ethanone: The fluorine atom improves metabolic stability and membrane permeability, while the ketone group enables hydrogen bonding .
This compound’s design leverages structural motifs common in kinase inhibitors and antiproliferative agents, though its specific biological profile requires further study.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-26-16-3-2-4-17-19(16)22-20(27-17)24-11-9-23(10-12-24)18(25)13-14-5-7-15(21)8-6-14/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUSNYSAOXRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Benzothiazole-Piperazine-Ethanone Backbones
Key analogues and their distinguishing features are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxy group (electron-donating) contrasts with sulfonyl or chloro substituents in analogues (electron-withdrawing), influencing electronic interactions with targets .
- Biological Activity : While the target compound lacks reported bioactivity data, analogues like 6a () and Compound 11 () show antiproliferative effects, suggesting the benzothiazole-piperazine scaffold is pharmacologically promising .
Role of Fluorophenyl and Methoxy Substitutions
- 4-Fluorophenyl : Present in the target compound and analogues like ’s thiazolylhydrazones, this group enhances binding to hydrophobic pockets in enzymes (e.g., acetylcholinesterase) and improves metabolic stability .
- 4-Methoxybenzothiazole : Compared to unsubstituted benzothiazoles (e.g., 5j, 6a), the methoxy group may enhance DNA intercalation or hydrogen bonding, as seen in related anticancer agents .
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